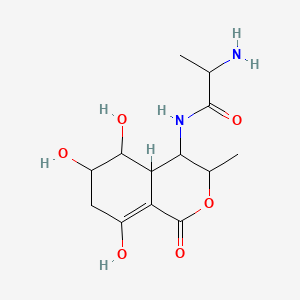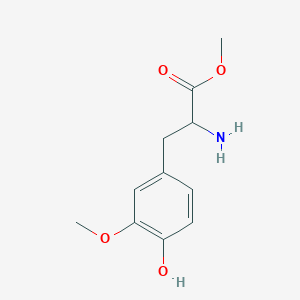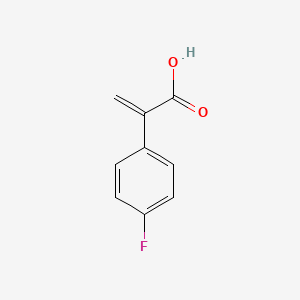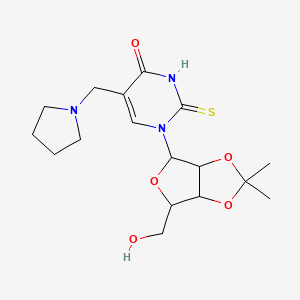
2',3'-o-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
The synthesis of 2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the thiouridine moiety.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes, particularly DNA synthesis and repair.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .
Comparación Con Compuestos Similares
2’,3’-O-Isopropylidene-5-pyrrolidinomethyl-2-thiouridine is unique among purine nucleoside analogs due to its specific structure and the presence of the pyrrolidinomethyl and thiouridine moieties. Similar compounds include:
- 2’,3’-O-Isopropylidene-5-methyl-2-thiouridine
- 2’,3’-O-Isopropylidene-5-ethyl-2-thiouridine
- 2’,3’-O-Isopropylidene-5-propyl-2-thiouridine
These compounds share similar structural features but differ in the specific substituents attached to the nucleoside analog .
Propiedades
Fórmula molecular |
C17H25N3O5S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H25N3O5S/c1-17(2)24-12-11(9-21)23-15(13(12)25-17)20-8-10(14(22)18-16(20)26)7-19-5-3-4-6-19/h8,11-13,15,21H,3-7,9H2,1-2H3,(H,18,22,26) |
Clave InChI |
IFJTVPASSJKUFD-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CN4CCCC4)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



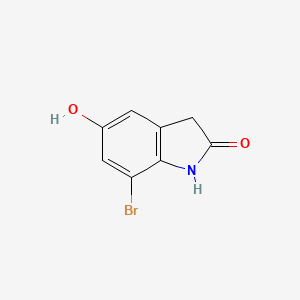

![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)





